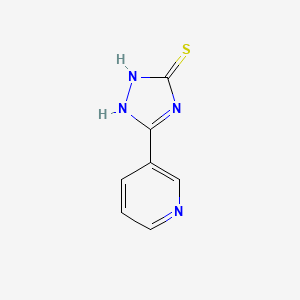

5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol

Descripción general

Descripción

5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a pyridine ring and a triazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of both pyridine and triazole rings in its structure imparts unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-pyridinecarboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate . The reaction conditions usually require heating and the use of solvents such as ethanol or water.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Coordination Chemistry and Metal Complex Formation

The compound acts as a bidentate ligand, coordinating through the thiol sulfur (S) and triazole nitrogen (N) atoms. This capability facilitates the formation of stable coordination complexes with transition metals, particularly under solvothermal conditions .

Table 1: Metal Complexes of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol

These complexes are characterized by techniques like FT-IR, X-ray crystallography, and thermal analysis .

S-Alkylation Reactions

The thiol group undergoes nucleophilic substitution with alkylating agents, forming thioether derivatives. This reaction is typically performed in basic media (e.g., KOH/ethanol) at reflux .

Table 2: S-Alkylation Reactions and Products

Alkylation enhances solubility and modifies biological activity, as seen in antibacterial studies .

Antioxidant Activity via Redox Reactions

The thiol group demonstrates free radical scavenging activity, particularly in neutralizing DPPH- and ABTS- + radicals.

Table 3: Antioxidant Activity Parameters

| Assay | IC₅₀ Value (M) | Comparison to Reference (Ascorbic Acid) | Source |

|---|---|---|---|

| DPPH- | 1.3 × 10⁻³ ± 0.2 × 10⁻³ | 2× more active | |

| ABTS- + | 4.7 × 10⁻³ ± 0.1 × 10⁻³ | Comparable |

The thiol’s ability to donate hydrogen atoms underpins its antioxidant efficacy .

Acid-Base Behavior

The thiol group (pKa ~8–10) undergoes deprotonation in alkaline media, forming a thiolate anion that enhances nucleophilicity. This property is critical for S-alkylation and metal coordination .

Heterocyclic Functionalization

While direct evidence is limited, analogous triazole-thiols participate in cycloadditions and heterocycle formation. For example, reactions with chloroacetyl chloride yield fused triazole-thiazole systems, though this requires further validation for the 3-pyridyl variant .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol has been recognized for its pharmacological properties, particularly as a pharmacophore in drug development.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles, including this compound, exhibit significant antimicrobial properties. A study demonstrated that this compound and its derivatives were effective against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, showcasing potential for antibiotic development .

Anticancer Properties

The compound has shown promise as an anticancer agent. Its structural framework allows it to interact with biological targets effectively. For instance, triazole derivatives have been linked to mechanisms that inhibit tumor growth and induce apoptosis in cancer cells .

Coordination Chemistry

This compound acts as a ligand in coordination chemistry. It can form complexes with transition metals such as Co(II), Ni(II), Mn(II), and Cu(II). These complexes have been studied for their magnetic properties and potential applications in catalysis and material sciences .

| Metal Ion | Complex Formation | Magnetic Properties |

|---|---|---|

| Co(II) | Yes | Paramagnetic |

| Ni(II) | Yes | Diamagnetic |

| Mn(II) | Yes | Paramagnetic |

| Cu(II) | Yes | Paramagnetic |

Material Science Applications

The compound is also utilized in materials science for the synthesis of coordination frameworks. It serves as a building block for creating metal-organic frameworks (MOFs) that have applications in gas storage and separation technologies. The encapsulation of nanoparticles using this compound enhances their stability and functionality .

Study 1: Antimicrobial Efficacy

In a comparative study on various triazole derivatives, this compound exhibited notable activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) demonstrating its potential as an antitubercular agent .

Study 2: Coordination Complexes

A recent investigation into the synthesis of complexes involving this compound highlighted the formation of stable metal-ligand interactions. These complexes were characterized using X-ray crystallography and demonstrated unique magnetic behaviors that could be exploited for advanced materials applications .

Mecanismo De Acción

The mechanism of action of 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, affecting their function.

Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparación Con Compuestos Similares

Similar Compounds

- 5-(4-Pyridyl)-4H-1,2,4-triazole-3-thiol

- 5-(2-Pyridyl)-4H-1,2,4-triazole-3-thiol

- 5-(3-Pyridyl)-4H-1,2,4-triazole-3-one

Uniqueness

5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the thiol group also imparts distinct properties compared to other similar compounds, making it a valuable compound for various applications .

Actividad Biológica

5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of 1,2,4-triazole derivatives, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, anticancer, and anti-inflammatory properties.

Chemical Structure

The molecular formula for this compound is C₇H₆N₄S. Its structure features a triazole ring substituted with a pyridine group and a thiol functional group, which contributes to its biological activity.

Antimicrobial Activity

Research has shown that various triazole derivatives exhibit significant antimicrobial properties. A study synthesized multiple 4,5-disubstituted 1,2,4-triazole-3-thiones and evaluated their antibacterial activities against gram-positive and gram-negative bacteria. Among these compounds, those structurally similar to this compound demonstrated notable antibacterial effects. Notably:

- Compounds 5c and 6f were effective against gram-positive cocci.

- The presence of the thiol group is believed to enhance the antimicrobial efficacy through mechanisms involving disruption of microbial cell membranes and interference with enzymatic functions .

Antioxidant Activity

The antioxidant potential of triazole derivatives is also well-documented. The free radical scavenging ability of this compound can be assessed using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate)).

In comparative studies:

- Triazole derivatives exhibited varying degrees of antioxidant activity.

- For example, compounds similar to this compound showed significant IC50 values in DPPH assays indicating their effectiveness in scavenging free radicals .

Anticancer Activity

The anticancer properties of triazole derivatives have been extensively studied. In vitro assays have demonstrated that compounds like this compound can inhibit cancer cell proliferation. For instance:

- A study evaluated several triazole derivatives against human melanoma and breast cancer cell lines.

- The results indicated that certain derivatives exhibited cytotoxic effects with IC50 values suggesting selective toxicity towards cancer cells while sparing normal cells .

Case Study: Cytotoxicity Evaluation

A specific case study focused on the cytotoxicity of triazole derivatives against human melanoma IGR39 and triple-negative breast cancer MDA-MB-231 cells. Notably:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 12.5 | IGR39 |

| Another derivative | 15.0 | MDA-MB-231 |

These results underscore the potential of triazole derivatives as anticancer agents .

Anti-inflammatory Activity

Triazoles are also being investigated for their anti-inflammatory properties. Some studies have indicated that derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways:

- Research on alkyl derivatives of triazoles showed promising anti-inflammatory activity by selectively inhibiting COX-1 over COX-2.

This selectivity may lead to fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Propiedades

IUPAC Name |

5-pyridin-3-yl-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4S/c12-7-9-6(10-11-7)5-2-1-3-8-4-5/h1-4H,(H2,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYWCADKXYCKCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=S)NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32362-88-2 | |

| Record name | 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.